2-(2-Chlorophenoxy)propanoate
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Overview
Description
2-(2-Chlorophenoxy)propanoate is an organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. These compounds are known for their selective action against grass weeds, making them valuable in agricultural practices. The structure of this compound includes a chlorophenoxy group attached to a propanoate moiety, which contributes to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)propanoate typically involves the reaction of 2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 2-chlorophenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of methyl this compound using lipase enzymes. This chemoenzymatic approach offers high enantioselectivity and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenoxy)propanoic acid.
Reduction: 2-(2-Chlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its effects on plant physiology and herbicidal activity.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of herbicides and agrochemicals
Mechanism of Action
The herbicidal activity of 2-(2-Chlorophenoxy)propanoate is primarily due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of grass weeds. The molecular target is the biotin carboxylase domain of ACC, and the pathway involved is the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Clofibric acid: 2-(p-Chlorophenoxy)-2-methylpropionic acid.
Gemfibrozil: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Fenofibrate: Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.
Uniqueness
2-(2-Chlorophenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Unlike clofibric acid and gemfibrozil, which are primarily used as lipid-lowering agents in medicine, this compound is specifically designed for agricultural use as a herbicide .
Properties
Molecular Formula |
C9H8ClO3- |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/p-1 |
InChI Key |
ZGWNXHRVUJVMCP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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